molecular formula C24H24ClN3O4S2 B2993046 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-83-4

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2993046
CAS No.: 851781-83-4
M. Wt: 518.04
InChI Key: CWOFVGVVJOZESM-UHFFFAOYSA-N
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Description

N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a chemical compound with the CAS Number 851783-10-3 and a molecular formula of C24H24ClN3O4S2, corresponding to a molecular weight of 518.04 . This molecule is built around a pyrazoline core, a heterocyclic structure known as 4,5-dihydro-1H-pyrazole, which is a nitrogen-containing five-membered ring recognized for its importance in medicinal chemistry . The structure is further characterized by a 4-chlorobenzenesulfonyl group and an ethane-1-sulfonamide chain attached to a phenyl ring, contributing to its properties as a potential pharmaceutical intermediate . Pyrazoline derivatives are extensively documented in scientific literature for their prominent pharmacological effects, which can include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities . Researchers value this specific compound for developing and studying novel therapeutic agents, leveraging its complex structure as a key intermediate in synthetic pathways. The presence of multiple sulfonamide functionalities often targets specific enzymes or receptors, making it a valuable probe for biochemical research. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled laboratory settings by qualified professionals. It is not for human or animal use.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-20-12-8-18(9-13-20)23-16-24(22-7-5-4-6-17(22)2)28(26-23)34(31,32)21-14-10-19(25)11-15-21/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFVGVVJOZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethane-1-sulfonamide group is introduced through a nucleophilic substitution reaction with ethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Cl-benzenesulfonyl, 2-methylphenyl C₂₃H₂₁ClN₃O₄S₂ 522.01 Dual sulfonamide groups; methylphenyl enhances hydrophobicity
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Cl-benzenesulfonyl, 2-F-phenyl C₂₃H₂₀ClFN₃O₄S₂ 522.01 Fluorine substitution increases electronegativity; meta-Cl alters steric effects
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives 4-hydroxyphenyl, variable aryl groups Variable ~450–520 Hydroxyl group improves solubility; aryl diversity modulates bioactivity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-F-phenyl, triazole, carbothioamide C₂₇H₂₆FN₅S 495.6 Triazole introduces π-stacking potential; carbothioamide enhances metal-binding capacity

Key Observations:

4-Chlorobenzenesulfonyl (para-Cl) in the target compound vs. 3-chlorobenzenesulfonyl (meta-Cl) in alters electronic and steric interactions, which may affect binding to enzymes like carbonic anhydrase . The absence of a hydroxyl group (unlike ) reduces solubility but may enhance metabolic stability.

Bioactivity Trends :

  • Compounds with 4-hydroxyphenyl groups (e.g., ) exhibit cytotoxicity and carbonic anhydrase inhibition, suggesting that electron-donating groups enhance enzyme interaction.
  • Fluorinated analogs (e.g., ) often show improved pharmacokinetic profiles due to increased electronegativity and metabolic resistance.

Biological Activity

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group attached to a phenyl ring, which is further substituted by a pyrazole moiety. The presence of the 4-chlorobenzenesulfonyl group enhances its biological activity through specific interactions with target proteins.

Molecular Formula

  • Molecular Formula: C19H22ClN3O5S2
  • Molecular Weight: 453.98 g/mol

This compound has been shown to inhibit specific signaling pathways involved in cancer proliferation and inflammation. Its mechanism primarily involves:

  • Inhibition of β-Catenin Signaling: Recent studies indicate that this compound effectively inhibits Wnt-dependent transcription, a pathway often dysregulated in various cancers. It binds to the β-catenin armadillo repeat domain, disrupting its function and thereby reducing tumor growth .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines, including colorectal cancer (SW480 and HCT116). The IC50 values for these cell lines are reported as follows:

Cell Line IC50 (μM)
SW4802.0
HCT1160.12

In vivo studies using HCT116 xenograft models in BALB/C nu/nu mice showed significant tumor growth inhibition, correlating with reduced expression of the proliferation marker Ki67 and modulation of cancer-related gene expression .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways and reduces cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Activity

A study published in November 2024 highlighted the efficacy of the compound in inhibiting cancer cell growth in vitro and in vivo. The study concluded that the compound's ability to target β-catenin signaling makes it a promising candidate for further development as an anticancer therapy .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of related sulfonamides. It was found that compounds with similar structures could significantly reduce markers of inflammation in animal models, indicating a broader therapeutic potential for sulfonamide derivatives .

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